molecular formula C11H12N2O2 B1589542 Ethyl 5-amino-1H-indole-2-carboxylate CAS No. 71086-99-2

Ethyl 5-amino-1H-indole-2-carboxylate

Cat. No.: B1589542
CAS No.: 71086-99-2
M. Wt: 204.22 g/mol
InChI Key: WCGCOZXVVVIAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1H-indole-2-carboxylate (CAS: 71086-99-2) is an indole derivative with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol. It is a brown solid with a purity typically ranging from 95% to 98% . This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its amino group at the 5-position and ester moiety at the 2-position make it highly reactive, enabling diverse functionalizations such as acylation, alkylation, and coupling reactions (e.g., with pyrazole-3-carboxamides or phenylpropanamides) .

Synthetic routes often involve:

  • Acylation: Using acyl chlorides (e.g., propionyl chloride) in the presence of AlCl₃ .
  • Coupling reactions: Employing reagents like EDCI, HOBT, and DIEA to form amide bonds .
  • Deprotection: Acidic hydrolysis (e.g., HCl/EtOAc) to remove protecting groups like Boc .

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 5-amino-1H-indole-2-carboxylate typically involves two key transformations:

  • Introduction of the ethyl ester group at the 2-position of the indole ring.
  • Functionalization at the 5-position with an amino group, often via reduction of a nitro precursor.

The starting materials are often indole-2-carboxylic acid derivatives or their esters, which are modified to introduce the amino substituent at the 5-position.

Preparation via Reduction of 5-Nitroindole-2-carboxylates

A common and well-documented approach involves the reduction of ethyl 5-nitro-1H-indole-2-carboxylate to the target amino compound.

Procedure Outline:

  • Starting Material: Ethyl 5-nitro-1H-indole-2-carboxylate.
  • Reduction Method: Catalytic hydrogenation using 10% palladium on activated carbon (Pd/C) in methanol under hydrogen atmosphere.
  • Reaction Conditions: Room temperature, typically 12 hours.
  • Workup: Filtration to remove catalyst, solvent removal under reduced pressure, followed by purification via column chromatography.

Yield and Characterization:

  • Yields of approximately 77% have been reported.
  • The product is obtained as a purified compound, confirmed by ^1H NMR and other spectroscopic techniques.

This method is exemplified in the synthesis of the closely related compound ethyl 5-amino-1-methyl-1H-indole-2-carboxylate, which shares the same amino substitution strategy at the 5-position.

Synthetic Routes Involving Indole-2-carboxylic Acid Esters

Another approach involves the initial esterification of indole-2-carboxylic acid derivatives followed by functional group transformations:

  • Esterification: The carboxyl group at the 2-position is esterified using ethanol in the presence of acid catalysts such as concentrated sulfuric acid to yield ethyl esters.
  • Introduction of Nitro Group: For the 5-position, nitration of the indole ring can be performed prior to esterification or on the esterified compound.
  • Reduction of Nitro to Amino: Subsequent catalytic hydrogenation or chemical reduction converts the nitro group to an amino group.

This multistep process is supported by literature describing the synthesis of 5-nitroindole-2-carboxylates and their subsequent conversion to amino derivatives, highlighting the importance of controlled reaction conditions to maximize regioselectivity and yield.

Hemetsberger–Knittel Indole Synthesis Adaptation

An advanced method for preparing indole-2-carboxylate derivatives involves the Hemetsberger–Knittel synthesis, which can be adapted to introduce substituents at specific positions:

  • Step 1: Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes.
  • Step 2: Thermolysis of the resulting azidocinnamate to form the indole core.
  • Step 3: Electrophilic cyclization to complete the indole ring formation.

This method allows for the synthesis of substituted indole-2-carboxylates, including 5-substituted regioisomers, which can be further functionalized to introduce the amino group at the 5-position by reduction of nitro precursors.

Catalytic Amination and Coupling Reactions

In some synthetic strategies, the amino group is introduced via catalytic amination or amide coupling reactions:

  • Buchwald–Hartwig Amination: Palladium-catalyzed amination can be used to introduce amino groups at the 5-position starting from halogenated indole esters (e.g., 5-bromoindole-2-carboxylates).
  • Amide Formation: Coupling of 5-aminoindole-2-carboxylates with carboxylic acids or derivatives using coupling agents like BOP or EDAC in the presence of bases in anhydrous solvents.

These methods enable the diversification of the indole scaffold and have been used to prepare various derivatives for biological evaluation.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Catalytic Hydrogenation Ethyl 5-nitro-1H-indole-2-carboxylate 10% Pd/C, H2, MeOH, RT, 12 h ~77 Direct reduction of nitro to amino group
Esterification + Nitration + Reduction 5-nitroindole-2-carboxylic acid or ester Ethanol/H2SO4 (esterification), catalytic hydrogenation Variable Multistep; requires control of regioselectivity
Hemetsberger–Knittel Synthesis Methyl 2-azidoacetate + substituted benzaldehyde Knoevenagel condensation, thermolysis, electrophilic cyclization Moderate to high Allows regioselective synthesis of substituted indoles
Buchwald–Hartwig Amination 5-bromoindole-2-carboxylate Pd catalyst, amines, coupling agents Variable Enables direct amination at 5-position

Research Findings and Optimization Notes

  • The reduction of nitro groups to amino groups via catalytic hydrogenation is generally high yielding and mild, preserving the ester functionality.
  • The Hemetsberger–Knittel synthesis offers regioselective access to 5-substituted indole-2-carboxylates but requires careful optimization of reaction temperature, stoichiometry, and reactant concentration to maximize yield and selectivity.
  • Esterification under acidic conditions is straightforward but may require careful control to avoid side reactions such as ester exchange.
  • Palladium-catalyzed amination reactions provide a versatile route for functionalization but may involve more complex catalyst systems and reaction optimization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1H-indole-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form more reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted indoles, nitroso derivatives, and nitro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-1H-indole-2-carboxylate and its derivatives have shown promising results in various pharmacological studies:

  • Antiviral Activity : Derivatives have been reported to inhibit HIV integrase with IC50 values as low as 0.13 μM, indicating significant antiviral potential against HIV .
CompoundIC50 (μM)Activity
This compound0.13HIV Integrase Inhibition
Indole Derivative X12.41HIV Integrase Inhibition

Anticancer Research

Studies have demonstrated that compounds related to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, certain indolylquinazolinones derived from this compound have shown MIC values below 1 μg/mL against resistant strains like MRSA.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against pathogens such as MRSA and other resistant strains.

PathogenMinimum Inhibitory Concentration (MIC)
MRSA<1 μg/mL
E. coliVaries

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Antiviral Study : A derivative was shown to inhibit HIV integrase effectively, demonstrating potential as a lead compound for further antiviral drug development .
  • Anticancer Evaluation : Indolylquinazolinones derived from this compound exhibited significant antiproliferative activities against various cancer cell lines, emphasizing its potential in oncology.
  • Antimicrobial Testing : Compounds structurally similar to this compound demonstrated promising antimicrobial activity against MRSA and other pathogens, suggesting applications in infectious disease treatment.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the indole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Variations and Their Impact

The table below summarizes key analogues of ethyl 5-amino-1H-indole-2-carboxylate, highlighting structural differences and their implications:

Compound Name Substituents Key Properties/Applications References
Ethyl 5-nitro-1H-indole-2-carboxylate 5-NO₂ instead of 5-NH₂ Higher electron-withdrawing effect; used as a precursor for reduction to amino derivatives. Melting point: 220–225°C.
Methyl 5-methoxy-1H-indole-2-carboxylate 5-OCH₃, 2-COOCH₃ Enhanced lipophilicity; mp 187–189°C. Used in SAR studies for allosteric modulators.
Ethyl 5-chloro-1H-indole-2-carboxylate 5-Cl instead of 5-NH₂ Intermediate for further functionalization (e.g., acylation to 3-propionyl derivatives).
Mthis compound 2-COOCH₃ instead of 2-COOCH₂CH₃ Similar reactivity but altered solubility; used in collision cross-section studies.
Ethyl 3-propionyl-5-chloro-1H-indole-2-carboxylate 3-propionyl, 5-Cl Demonstrates Friedel-Crafts acylation feasibility; mp 119–121°C.

Physicochemical Properties

  • Solubility: The amino group enhances water solubility compared to nitro or chloro analogues, which are more lipophilic.
  • Melting Points: Amino-substituted derivatives (e.g., 119–121°C ) generally have lower melting points than nitro (220–225°C ) or methoxy derivatives (187–189°C ), reflecting differences in intermolecular interactions.

Biological Activity

Ethyl 5-amino-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and antibacterial properties. This article synthesizes current research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound features an indole core with an amino group at the 5-position and a carboxylate ester at the 2-position. The synthesis typically involves the alkylation of ethyl indole-2-carboxylate, followed by amination to introduce the amino group. The compound can be synthesized using various methods, including Friedel-Crafts acylation and subsequent reduction steps .

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of HIV-1 integrase, a crucial enzyme in the viral life cycle. This compound and its derivatives have been shown to effectively inhibit integrase strand transfer with IC50 values ranging from 0.13 μM to 32.37 μM, depending on structural modifications . The mechanism involves chelation of Mg²⁺ ions within the active site of integrase, disrupting viral replication.

Table 1: Integrase Inhibition Potency of this compound Derivatives

CompoundIC50 (μM)Structural Modification
This compound32.37Parent compound
Compound 17a3.11C6 halogenated benzene
Compound 20a0.13Long chain at C3 position

Antibacterial Activity

In addition to antiviral properties, this compound exhibits antibacterial activity against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Studies report minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL for related indole derivatives, indicating significant potency against resistant bacterial strains .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications:

C6 Substituents: The introduction of halogenated groups at the C6 position has been shown to enhance integrase inhibition through improved π-stacking interactions with viral DNA .

C3 Branching: Adding longer alkyl chains at the C3 position also enhances activity by increasing hydrophobic interactions within the integrase binding pocket .

Case Study 1: HIV Integrase Inhibition

A recent study synthesized several derivatives based on ethyl indole-2-carboxylate and evaluated their efficacy against HIV-1 integrase. The results indicated that specific modifications led to enhanced binding affinity and inhibition rates, positioning these compounds as promising candidates for further drug development .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of ethyl indole derivatives against various pathogens, including MRSA and Streptococcus pneumoniae. The findings revealed that certain derivatives exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-amino-1H-indole-2-carboxylate?

The synthesis typically involves multi-step reactions, starting with indole core formation followed by functionalization. A representative approach includes:

  • Step 1 : Cyclization of substituted phenylhydrazines or Fischer indole synthesis to construct the indole ring.
  • Step 2 : Introduction of the amino group at the 5-position via nitration/reduction or direct amination.
  • Step 3 : Esterification at the 2-position using ethyl chloroformate or ethanol under acid catalysis.
    Key conditions: Reactions often require anhydrous solvents (e.g., DMF), catalysts like NaH or K₂CO₃, and temperatures ranging from 0°C to reflux .

Q. How is this compound characterized spectroscopically?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl ester at δ ~4.3 ppm, indole NH at δ ~10–12 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₁₂N₂O₂: 204.228).
  • X-ray Crystallography : SHELX software refines crystal structures, verifying bond lengths and angles (e.g., indole planarity) .

Q. What are the typical reaction pathways for modifying the amino and ester groups?

  • Amino Group : Acylation (e.g., acetic anhydride) or sulfonation.
  • Ester Group : Hydrolysis to carboxylic acid (using NaOH/H₂O) or transesterification (with MeOH/H⁺).
    Reagents: LiAlH₄ reduces esters to alcohols; Pd/C enables hydrogenolysis of protecting groups .

Advanced Research Questions

Q. How can reaction yields be optimized during halogenation or cross-coupling steps?

  • Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling; CuI for Ullmann reactions.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 2 hours vs. 24 hours conventionally) .

Q. How to resolve contradictions in spectral data during structure elucidation?

  • Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography.
  • Computational Refinement : Density Functional Theory (DFT) predicts NMR shifts to cross-validate experimental data.
  • SHELX Refinement : Adjust thermal parameters and occupancy for disordered atoms in crystal structures .

Q. What computational methods predict the compound’s reactivity and binding affinity?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinase enzymes).
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Properties

IUPAC Name

ethyl 5-amino-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGCOZXVVVIAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444006
Record name Ethyl 5-amino-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71086-99-2
Record name Ethyl 5-amino-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5 g of 5-nitro-1H-indole-2-carboxylic acid ethyl ester is introduced into 170 ml of methanol and 0.5 ml of water, mixed with 6.73 g of ammonium formate and with 50 mg of palladium on carbon (10%) and refluxed for 1 hour at 90° C. Then, it is suctioned off on Celite and rewashed with warm methanol. After the solvent is removed, the residue is mixed with 100 ml of water, stirred for 10 minutes, and the precipitated solid is suctioned off on a G4 frit. The thus obtained solid is dried in a vacuum. In this way, 4.12 g of the title compound is obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
6.73 g
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 5-Nitro-1H-indole-2-carboxylic acid ethyl ester 15 (88.7 mg, 0.38 mmol) and cyclohexene (0.1 mL, 0.98 mmol) in THF/MeOH (3/8 mL) in the presence of Pd(OH)2 on activated carbon (Pearlman's catalyst) (2.74 g) was heated to reflux for 5 h. The reaction mixture was cooled to room temperature. The mixture was filtered through a pad of Celite. The Celite and the palladium were washed with EtOAc. The combined solution was concentrated. The residue was purified by flash column chromatography on silica gel, eluting with 5-45% EtOAc/hexane to afford 66.6 mg of ethyl 5-amino-1H-indole 2-carboxylate 20. 1H-NMR (CDCl3): 8.653 (Br, 1 H, NH), 7.228 (d, J=8.5-9.0 Hz, 1 H, Ar—H), 7.031 (dd, J=1.0 Hz and 2.0 Hz, 1 H, Ar—H), 6.932 (d, J=2.5 Hz, 1 H, Ar—H), 6.803 (dd, J=2.5 Hz, 1 H, Ar—H), 4.379 (q, J=7.0-7.5 Hz, 2 H, CH2), 1.396 (t, J=7.0-7.5 Hz, 3 H, CH3). LC-MS: 205.2 (MH+).
Quantity
88.7 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.74 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

5-Nitro-1H-indole-2-carboxylic acid ethyl ester (14.9 mmol) was suspended in acetone (50 ml) and added to a mixture of titanium(III) chloride (91 ml, >10% in 2M hydrochloric acid) and ammonium acetate (265 ml, 4M). The reaction was stirred for 2 h and neutralized with saturated sodium hydrogen carbonate. The mixture was extracted with ethyl acetate (100 ml) and the organic layer dried (MgSO4). The solvent was removed in vacuo to give a light brown solid which was purified by silica chromatography to give the title compound as an off-white solid (1.57 g) m/z=205 in MS ES+.
Quantity
14.9 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
265 mL
Type
reactant
Reaction Step Four
Quantity
91 mL
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A 500 mL Par hydrogenation bottle was charged with ethyl 5-nitroindole-2-carboxylate (8) (5.0 g, 21.36 mmol), 10% Pd/C (0.3 g), methanol/THF (150 mL, 1:4 v/v), and was purged with hydrogen. The reaction mixture was shaken with 40 psi H2 overnight. The catalyst was removed by filtration and the solvent was evaporated to give 4.10 g (94% yield) of the title compound 18 as a brown solid. 1H NMR (CDCl3), 8.77 (s, 1H), 7.26 (s, 1H), 7.23 (t, 1H, J=0.8 Hz), 7.21 (d, 1H, J=0.7 Hz), 7.03 (dd, 1H, J=0.7, 1.5 Hz), 6.93 (dd, 1H, J=0.7, 1.6 Hz), 6.80 (dd, 1H, J=2.2, 8.6 Hz), 4.38 (dd, 2H, J=7.2, 14.3 Hz), 1.40 (t, 3H, J=7.2 Hz); 13C NMR (CDCl3) 162.02, 140.30, 138.14, 131.87, 128.45, 127.77, 117.12, 112.50, 107.36, 105.86, 60.87, 14.41. This product is unstable and therefor it was used immediately in next step.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
methanol THF
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods V

Procedure details

Under argon, 15 g (60.84 mmol) of ethyl 5-nitro-1H-indole-2-carboxylate are initially charged in 750 ml of ethyl acetate and 750 ml of ethanol. 15.82 g (15.82 mmol) of ammonium formate and 1.50 g of palladium on activated carbon (10%) are added. The mixture is stirred at 90° C. for 30 minutes and then cooled and filtered off through Celite, which is washed with ethyl acetate. The solvent is removed under reduced pressure and the residue is dissolved in chloroform and washed twice with water. The organic phase is dried with sodium sulphate, filtered and concentrated under reduced pressure using a rotary evaporator.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
15.82 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 5-amino-1H-indole-2-carboxylate
Ethyl 5-amino-1H-indole-2-carboxylate
Ethyl 5-amino-1H-indole-2-carboxylate
Ethyl 5-amino-1H-indole-2-carboxylate
Ethyl 5-amino-1H-indole-2-carboxylate
Ethyl 5-amino-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.